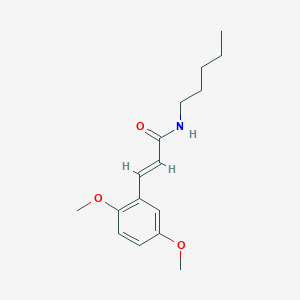
N-(3-acetylphenyl)-3-(4-ethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3-(4-ethoxyphenyl)acrylamide, commonly known as AEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. AEA belongs to the family of N-acylphenylacrylamides and is a white crystalline powder that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of AEA is not fully understood, but it is believed to act through the modulation of the endocannabinoid system. AEA has been shown to bind to the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes, including pain, inflammation, and immune function. AEA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
AEA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. AEA has also been shown to exhibit analgesic effects, making it a potential candidate for the treatment of pain. AEA has been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AEA has several advantages as a research tool. It is relatively easy to synthesize, and its properties can be easily modified by changing the reaction conditions. AEA is also stable under normal laboratory conditions, making it easy to handle and store. However, AEA has some limitations as a research tool. It is relatively expensive, and its availability is limited. AEA is also not very soluble in water, which can limit its use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on AEA. One direction is to explore the potential applications of AEA in the treatment of cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to investigate the potential use of AEA as a new antimicrobial agent. Further studies are also needed to elucidate the mechanism of action of AEA and to identify its molecular targets. In addition, the development of new synthetic methods for AEA and its derivatives could lead to the discovery of new compounds with improved properties.
Métodos De Síntesis
AEA can be synthesized using a variety of methods, including the reaction of 3-acetylphenol and 4-ethoxybenzaldehyde with acryloyl chloride in the presence of a base catalyst. Other methods include the reaction of 3-acetylphenol and 4-ethoxybenzaldehyde with acrylamide in the presence of a base catalyst. The yield of AEA can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
AEA has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, antioxidant, and analgesic properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. AEA has also been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
Nombre del producto |
N-(3-acetylphenyl)-3-(4-ethoxyphenyl)acrylamide |
|---|---|
Fórmula molecular |
C19H19NO3 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(E)-N-(3-acetylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H19NO3/c1-3-23-18-10-7-15(8-11-18)9-12-19(22)20-17-6-4-5-16(13-17)14(2)21/h4-13H,3H2,1-2H3,(H,20,22)/b12-9+ |
Clave InChI |
WGLYCVMVKHRSLS-FMIVXFBMSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)C |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254900.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone](/img/structure/B254901.png)
![5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254903.png)

![Isopropyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254907.png)
![7-(4-methoxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254908.png)
![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)

![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B254914.png)


![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)